N-(2,5-difluorophenyl)-3-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-difluorophenyl)-3-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with 2,5-difluorophenyl and 3-methoxy groups. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-3-methoxybenzenesulfonamide typically involves the reaction of 2,5-difluoroaniline with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized to form sulfonic acids or reduced to form sulfinamides.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the sulfonamide bond.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of the original compound, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include sulfonic acids or sulfinamides, respectively.
Hydrolysis: Products include the corresponding amine and sulfonic acid.
Scientific Research Applications
N-(2,5-difluorophenyl)-3-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. The pathways involved in these interactions are currently under investigation in various research studies.
Comparison with Similar Compounds
N-(2,5-difluorophenyl)-3-methoxybenzenesulfonamide can be compared with other similar compounds, such as:
N-(2,5-difluorophenyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a sulfonamide group.
N-(2,5-difluorophenyl)-2-pyrazinecarboxamide: This compound contains a pyrazinecarboxamide group and is used in different applications.
3-benzofuran-2-yl-5-(2,5-difluorophenyl)-4,5-dihydro-isoxazoles: These compounds contain a benzofuran ring and are studied for their antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H11F2NO3S |
---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H11F2NO3S/c1-19-10-3-2-4-11(8-10)20(17,18)16-13-7-9(14)5-6-12(13)15/h2-8,16H,1H3 |
InChI Key |
YLHGBZFPHMQNSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.